molecular formula C14H17NO4 B2430493 tert-butyl N-(4-oxo-3,4-dihydro-2H-1-benzopyran-3-yl)carbamate CAS No. 1159340-13-2

tert-butyl N-(4-oxo-3,4-dihydro-2H-1-benzopyran-3-yl)carbamate

Cat. No. B2430493
M. Wt: 263.293
InChI Key: BLNJOENKUFVNBG-UHFFFAOYSA-N
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Description

Tert-butyl N-(4-oxo-3,4-dihydro-2H-1-benzopyran-3-yl)carbamate, also known as BM-15766, is a synthetic compound that has gained attention for its potential use in scientific research.

Scientific Research Applications

1. Structural Characterization and Hydrogen Bond Interactions

Tert-butyl carbamate derivatives have been structurally characterized, revealing their molecular environments and interactions. These compounds show strong hydrogen bonds and interactions that contribute to their three-dimensional architecture, highlighting their significance in molecular assembly and crystallography (Das et al., 2016).

2. Synthesis and Chemical Reactions

Various synthetic methods and chemical reactions involving tert-butyl carbamate derivatives have been explored. These include the preparation and Diels-Alder reaction of 2-amido substituted furan derivatives, demonstrating their versatility in organic synthesis (Padwa et al., 2003), and the synthesis of tert-butyl carbamates by asymmetric Mannich reactions, showcasing their applicability in synthesizing chiral compounds (Yang et al., 2009).

3. Role in Cancer Research

Tert-butyl carbamate derivatives have been identified as potential anticancer agents. One study discusses a new class of histone deacetylase inhibitors, demonstrating potent antiproliferative activity against various cancer cell lines (Schnekenburger et al., 2017). This highlights their potential in cancer therapeutics and drug development.

4. Application in Photocatalysis

Photoredox catalysis using tert-butyl carbamate derivatives has been explored for the synthesis of diverse chemical structures. For instance, the photoredox-catalyzed cascade of o-hydroxyarylenaminones provides a new pathway for assembling a range of 3-aminochromones, broadening the applications of photocatalysis in organic chemistry (Wang et al., 2022).

properties

IUPAC Name

tert-butyl N-(4-oxo-2,3-dihydrochromen-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-14(2,3)19-13(17)15-10-8-18-11-7-5-4-6-9(11)12(10)16/h4-7,10H,8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNJOENKUFVNBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COC2=CC=CC=C2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(4-oxo-3,4-dihydro-2H-1-benzopyran-3-yl)carbamate

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